Nanangenine F: A Technical Guide for Researchers
Nanangenine F: A Technical Guide for Researchers
An In-depth Overview of the Chemical Structure, Properties, and Biological Activities of a Novel Drimane Sesquiterpenoid
Introduction
Nanangenine F is a drimane sesquiterpenoid, a class of natural products characterized by a bicyclic drimane core.[1] It is a fungal metabolite isolated from the novel Australian fungus, Aspergillus nanangensis.[1][2] The nanangenine family of compounds, including Nanangenine F, represents a significant portion of the secondary metabolites produced by this fungus.[3] Nanangenine F has demonstrated notable biological activities, including antibacterial and cytotoxic effects, making it a compound of interest for further investigation in drug discovery and development.[1] This document provides a comprehensive technical overview of Nanangenine F, summarizing its chemical and physical properties, biological activities, and the experimental protocols for its isolation and characterization.
Chemical Structure and Properties
Nanangenine F is structurally defined as (1R,4R,4aR,5R,8aS)-4-formyl-4,5-dihydroxy-3,4a,8,8-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl hexanoate.[1] Its structure was elucidated through detailed spectroscopic analysis, including high-resolution electrospray ionisation mass spectrometry (HRESI(+)-MS) and NMR spectroscopy.[3]
Chemical Structure:
Table 1: Physicochemical Properties of Nanangenine F
| Property | Value | Reference |
| Formal Name | (1R,4R,4aR,5R,8aS)-4-formyl-4,5-dihydroxy-3,4a,8,8-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl hexanoate | [1] |
| Molecular Formula | C₂₁H₃₄O₅ | [1][3] |
| Formula Weight | 366.5 g/mol | [1] |
| Physical Description | White powder / Solid | |
| Purity | ≥95% | [1] |
| Optical Rotation | [α]D²⁴ -268 (c 0.24, MeOH) | |
| SMILES | CC1(C)CC--INVALID-LINK--[C@@]2(C)[C@@]1([H])--INVALID-LINK--C=C(C)[C@]2(O)C=O | [1] |
| InChI Key | YBVXMQREWROXKL-XDISJUHXSA-N | [1] |
Biological Activity
Nanangenine F has been evaluated for its in vitro biological activities and has shown both antibacterial and cytotoxic properties.
Antibacterial Activity
Nanangenine F exhibits activity against the Gram-positive bacterium Bacillus subtilis, with a reported IC₅₀ value of 78 µg/mL.[1]
Cytotoxic Activity
The cytotoxic effects of Nanangenine F have been assessed against a panel of cancer and non-cancerous cell lines. The compound displayed cytotoxicity against murine myeloma (NS-1), prostate cancer (DU145), and breast cancer (MCF-7) cell lines.[1] Notably, it also showed cytotoxicity towards non-cancerous neonatal foreskin fibroblast (NFF) cells.[1] The IC₅₀ values are summarized in the table below.
Table 2: Cytotoxic Activity of Nanangenine F (IC₅₀ values)
| Cell Line | Cell Type | IC₅₀ (µg/mL) | Reference |
| NS-1 | Murine Myeloma | 49 | [1] |
| DU145 | Human Prostate Carcinoma | 95 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | 49 | [1] |
| NFF | Neonatal Foreskin Fibroblast | 84 | [1] |
| B. subtilis | Gram-positive bacterium | 78 | [1] |
Currently, the specific signaling pathways through which Nanangenine F exerts its cytotoxic effects have not been elucidated in the available scientific literature. Further research is required to determine its mechanism of action.
Experimental Protocols
The following sections detail the methodologies for the production, isolation, and biological evaluation of Nanangenine F.
Fungal Cultivation and Metabolite Production
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Cultivation : The fungus is cultivated on solid substrates such as jasmine rice and pearl barley.[3]
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Incubation : The cultures are incubated for 21 days to allow for sufficient growth and production of secondary metabolites.[3]
Isolation and Purification of Nanangenine F
The general workflow for isolating Nanangenine F is as follows:
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Extraction : The fungal cultures are extracted with acetone.
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Partitioning : The resulting aqueous residue is partitioned with ethyl acetate (EtOAc) to separate compounds based on polarity.
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Defatting : The extract is then defatted using hexane to remove non-polar lipid components.
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Purification : Final purification of Nanangenine F from the enriched extract is achieved through reversed-phase preparative High-Performance Liquid Chromatography (HPLC).[3]
Cytotoxicity Assay Protocol (General Methodology)
While the specific parameters for the cytotoxicity assays of Nanangenine F are not detailed in the referenced abstracts, a general protocol for such an assay is provided below. This is representative of standard in vitro methods used to determine the IC₅₀ values.
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Cell Seeding : Target cells (e.g., MCF-7, DU145) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment : A stock solution of Nanangenine F is prepared and serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing these dilutions. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the compound dilutions.
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Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
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Viability Assessment : Cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
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MTT Assay : MTT solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. A solubilizing agent is then added to dissolve the formazan crystals, and the absorbance is read using a microplate reader.
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Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Conclusion
Nanangenine F is a drimane sesquiterpenoid with demonstrated antibacterial and broad-spectrum cytotoxic activities. Its well-defined chemical structure and interesting biological profile make it a valuable candidate for further investigation in the fields of medicinal chemistry and pharmacology. Future research should focus on elucidating its mechanism of action, including the identification of its molecular targets and affected signaling pathways, to better understand its therapeutic potential. The synthesis of analogues could also provide insights into the structure-activity relationships of this compound class.
